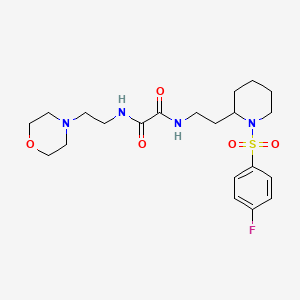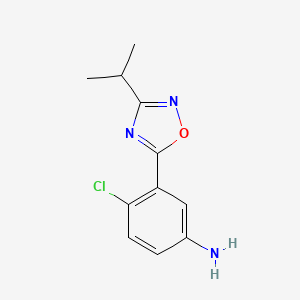![molecular formula C29H20ClN5O2S2 B2721530 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide CAS No. 690961-96-7](/img/structure/B2721530.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the nitrogen in the thiadiazole and pyridine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the cyano group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups and overall structure of the compound. For example, the presence of the polar cyano group and potentially hydrogen-bonding nitrogen atoms could impact the compound’s solubility .Scientific Research Applications
Pharmacological Research and Applications
GLS Inhibitors Development
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with structural similarities to the one you're interested in, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors are explored for their therapeutic potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential in cancer treatment (Shukla et al., 2012).
Anticancer Drug Design
The pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties, using compounds with similar structural frameworks. These efforts aim to synthesize novel molecules with enhanced anticancer activity, demonstrating the role of structural components like 1,3,4-thiadiazole in the development of new therapeutic agents (Yushyn et al., 2022).
Antimicrobial and Antiviral Agents Synthesis
Research into the synthesis of compounds featuring 1,3,4-thiadiazole structures, akin to the compound , has shown potential in the development of antimicrobial and antiviral agents. Such studies provide insights into how alterations in the molecular structure can impact the biological activity against pathogenic bacterial strains and viruses, paving the way for new treatments (Sah et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN5O2S2/c1-37-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)32-28(24(23)16-31)38-17-26(36)33-29-34-27(39-35-29)20-7-11-21(30)12-8-20/h2-15H,17H2,1H3,(H,33,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFXARNBJASDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

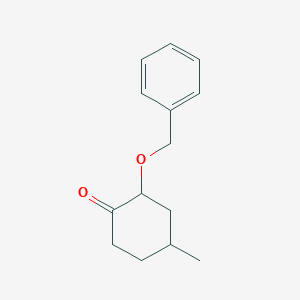

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)
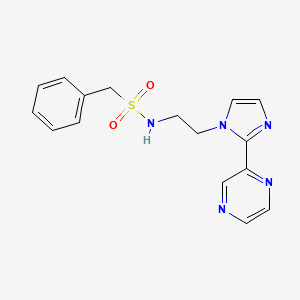
![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)
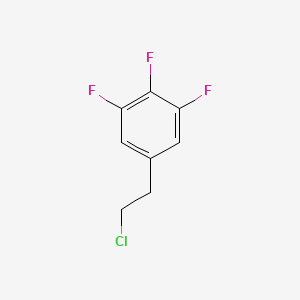
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)
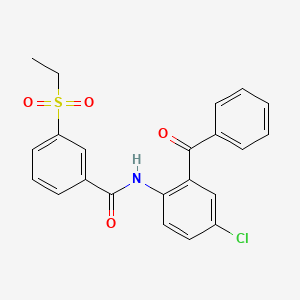
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)
![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)

